molecular formula C11H13NO2 B3366098 1-(4-Aminophenyl)cyclobutanecarboxylic acid CAS No. 1314661-85-2

1-(4-Aminophenyl)cyclobutanecarboxylic acid

Cat. No.: B3366098
CAS No.: 1314661-85-2
M. Wt: 191.23 g/mol
InChI Key: QLRNOSOGESHNKE-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclobutanecarboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 4-aminophenyl substituent.

  • Molecular Formula: Likely C₁₁H₁₃NO₂ (inferred from analogs like 1-(4-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, MW 207.23 ).
  • Functional Groups: A cyclobutane ring, carboxylic acid group, and 4-aminophenyl moiety.
  • This group also enhances solubility in polar solvents (e.g., water, DMSO) and enables participation in conjugation or hydrogen bonding.
  • Applications: Likely serves as a pharmaceutical intermediate or bioactive scaffold, similar to boronated cyclobutane amino acids explored for neutron therapy .

Properties

IUPAC Name

1-(4-aminophenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRNOSOGESHNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261285
Record name 1-(4-Aminophenyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314661-85-2
Record name 1-(4-Aminophenyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314661-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through Friedel-Crafts acylation reactions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other derivatives.

Scientific Research Applications

1-(4-Aminophenyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties Applications/Notes References
1-(4-Aminophenyl)cyclobutanecarboxylic acid C₁₁H₁₃NO₂ (inferred) ~207.23 (est.) 4-aminophenyl Predicted solubility in polar solvents; pKa ~3–4 (electron-donating -NH₂ group) Pharmaceutical intermediate (inferred)
1-(4-Trifluoromethoxyphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₁F₃O₃ 260.21 4-CF₃O-phenyl High lipophilicity (CF₃O group); potential CNS drug candidate Research chemical
1-(4-tert-Butylphenyl)cyclobutane-1-carboxylic acid C₁₅H₂₀O₂ 232.31 4-tert-butylphenyl Soluble in chloroform, methanol; used in ligand synthesis Research chemical
1-(4-Chlorophenyl)cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 4-Cl-phenyl mp 80–82°C; lower solubility in polar solvents Intermediate for agrochemicals
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ 269.13 4-Br, 3-methylphenyl High molecular weight; halogen enhances electrophilic reactivity Suzuki coupling substrate
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid C₁₃H₁₆O₄ 236.26 3,4-dimethoxyphenyl Electron-rich aryl group; potential antioxidant properties Medicinal chemistry studies
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-OCH₃-phenyl, 3-ketone Ketone enhances reactivity (e.g., nucleophilic additions) Synthetic intermediate

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, Br, CF₃O) :
    • Lower pKa (e.g., 1-(4-Chlorophenyl) analog has predicted pKa ~3.99 vs. tert-butyl analog with higher pKa).
    • Reduce solubility in polar solvents due to increased lipophilicity .
  • Electron-Donating Groups (-NH₂, -OCH₃): Increase solubility in polar solvents (e.g., DMSO, methanol) . Enhance hydrogen-bonding capacity, critical for biological activity.
  • Steric Effects :
    • Bulky groups (e.g., tert-butyl) reduce ring strain in cyclobutane but may hinder crystallization .

Biological Activity

Overview

1-(4-Aminophenyl)cyclobutanecarboxylic acid, with the molecular formula C11H13NO2C_{11}H_{13}NO_2, is an organic compound characterized by a cyclobutane ring, a carboxylic acid group, and a para-substituted amino group on a phenyl ring. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclobutane Ring : Achieved through cycloaddition reactions or decarboxylation.
  • Attachment of the Phenyl Ring : Often via Friedel-Crafts acylation.
  • Introduction of the Amino Group : Accomplished through nitration followed by reduction.

These synthetic routes are crucial for producing the compound with high yield and purity, essential for subsequent biological studies.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through its functional groups:

  • Amino Group : Capable of forming hydrogen bonds, influencing protein structure and function.
  • Carboxylic Acid Group : Participates in acid-base reactions, enhancing reactivity and interaction with other biochemical entities.

This dual functionality allows the compound to potentially modulate various biological pathways, making it a candidate for therapeutic applications.

Pharmacological Applications

This compound has been investigated for several pharmacological properties:

  • Antitumor Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.
  • Neuroprotective Effects : Research suggests potential benefits in neurological disorders due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

  • Antitumor Efficacy :
    • A study demonstrated that this compound derivatives showed significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Neuroprotection :
    • In a model of neurodegeneration, treatment with this compound resulted in reduced neuronal death and improved cognitive function in animal models. This effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced antioxidant defenses.

Comparative Analysis

To better understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity
1-(4-Nitrophenyl)cyclobutanecarboxylic acidNitro group instead of amino groupPotentially less cytotoxic
1-(4-Hydroxyphenyl)cyclobutanecarboxylic acidHydroxy group affecting solubilityEnhanced neuroprotective effects

The presence of the amino group in this compound is critical for its enhanced biological activity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminophenyl)cyclobutanecarboxylic acid
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1-(4-Aminophenyl)cyclobutanecarboxylic acid

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